molecular formula C15H24ClNO2 B5220237 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol

2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol

Cat. No. B5220237
M. Wt: 285.81 g/mol
InChI Key: CPCLOFLASZPHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A is not fully understood, but it has been shown to interact with various cellular pathways and receptors. It has been suggested that this compound A may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in regulating lipid metabolism and inflammation. This compound A has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A in lab experiments is its potential to target multiple cellular pathways and receptors. This can provide a more comprehensive understanding of the mechanisms involved in various diseases and conditions. However, one limitation of using this compound A is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

Future research on 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A could focus on its potential application in other scientific research areas, such as metabolic disorders and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of this compound A for various conditions. Another area of future research could be the development of more specific and selective analogs of this compound A to reduce off-target effects.

Synthesis Methods

2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A can be synthesized through a multi-step process starting with the reaction of 4-chloro-3,5-dimethylphenol with pentylamine to form 5-(4-chloro-3,5-dimethylphenoxy)pentylamine. This intermediate is then reacted with ethylene oxide to produce the final product, this compound.

Scientific Research Applications

2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been studied for its potential application in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been shown to reduce inflammation and oxidative stress. In neuroprotection research, this compound A has been shown to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

2-[5-(4-chloro-3,5-dimethylphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2/c1-12-10-14(11-13(2)15(12)16)19-9-5-3-4-6-17-7-8-18/h10-11,17-18H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCLOFLASZPHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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